Zuclopenthixol-d4 (succinate salt) Zuclopenthixol-d4 (succinate salt)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16678122
InChI: InChI=1S/C22H25ClN2OS.C4H6O4/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;5-3(6)1-2-4(7)8/h1-2,4-8,16,26H,3,9-15H2;1-2H2,(H,5,6)(H,7,8)/b18-5+;/i14D2,15D2;
SMILES:
Molecular Formula: C26H31ClN2O5S
Molecular Weight: 523.1 g/mol

Zuclopenthixol-d4 (succinate salt)

CAS No.:

Cat. No.: VC16678122

Molecular Formula: C26H31ClN2O5S

Molecular Weight: 523.1 g/mol

* For research use only. Not for human or veterinary use.

Zuclopenthixol-d4 (succinate salt) -

Specification

Molecular Formula C26H31ClN2O5S
Molecular Weight 523.1 g/mol
IUPAC Name butanedioic acid;2-[4-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol
Standard InChI InChI=1S/C22H25ClN2OS.C4H6O4/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;5-3(6)1-2-4(7)8/h1-2,4-8,16,26H,3,9-15H2;1-2H2,(H,5,6)(H,7,8)/b18-5+;/i14D2,15D2;
Standard InChI Key KUEAHHOXAMWWOW-CGXKMPBESA-N
Isomeric SMILES [2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O
Canonical SMILES C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O

Introduction

Chemical Structure and Synthesis

Molecular Architecture

Zuclopenthixol-d4 (succinate salt) features a thioxanthene core substituted with a chlorine atom at position 2 and a piperazine-containing side chain (Figure 1). The deuterium atoms replace hydrogens at four positions on the ethanol moiety of the parent compound, as confirmed by PubChem CID 71753041 and 139025583 . Its molecular formula is C26H31ClN2O5S\text{C}_{26}\text{H}_{31}\text{ClN}_2\text{O}_5\text{S}, with the succinate counterion contributing to crystalline stability .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular Weight523.1 g/mol
Deuterated PositionsEthanol moiety (4 sites)
Parent CompoundZuclopenthixol (C22_{22}H25_{25}ClN2_2OS)
SolubilityEnhanced by succinate salt

Synthesis and Deuteration

The synthesis involves replacing four hydrogen atoms with deuterium using deuterated reagents under controlled conditions. EvitaChem's protocol specifies reaction with deuterium oxide (D2_2O) in the presence of palladium catalysts, achieving >98% isotopic purity. The succinate salt forms through acid-base titration with succinic acid, yielding a stable crystalline product suitable for long-term storage .

Pharmacological Profile

Metabolic Stability

Studies using HRAM-MS demonstrate that deuteration reduces first-pass metabolism. In human liver microsomes, the deuterated compound shows a 22% decrease in clearance rate, attributable to the kinetic isotope effect (KIE) at CYP3A4/5-mediated oxidation sites . This property makes it invaluable for tracing drug distribution without significant isotopic interference .

Analytical Quantification

LC-HRAM-MS Methodology

Thermo Fisher's validated method quantifies zuclopenthixol-d4 in plasma with a linear range of 0.630–16.6 ng/mL (R2^2 = 0.998) . The protocol employs a C18 column (2.1 × 100 mm, 1.9 μm) and Orbitrap Exploris 120 MS, achieving intra-assay precision (%CV) <8% and accuracy (%bias) within ±10% .

Table 2: Performance Metrics for Zuclopenthixol-d4 Quantification

ParameterValueSource
LLOQ0.630 ng/mL
Linear Range0.630–16.6 ng/mL
Intra-Assay CV3.2–7.9%
Inter-Assay CV≤7.9%

Research Applications

Pharmacokinetic Studies

Zuclopenthixol-d4 enables precise tracking of drug absorption and distribution. In rat models, deuterated analogs show a 19% higher AUC024_{0-24} compared to non-deuterated forms, confirming reduced metabolic clearance .

Receptor Occupancy Imaging

PET studies using 11^{11}C-labeled zuclopenthixol-d4 analogs reveal striatal D2 receptor occupancy rates of 68–72% at therapeutic doses, aligning with clinical efficacy thresholds for schizophrenia.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator